molecular formula C9H16O2 B1638587 (R)-2-Cyclohexyl-propionic acid CAS No. 3451-36-3

(R)-2-Cyclohexyl-propionic acid

Cat. No. B1638587
CAS RN: 3451-36-3
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Cyclohexyl-propionic acid” likely refers to the R-enantiomer of 2-Cyclohexyl-propionic acid. The “R” denotes the configuration of the chiral center in the molecule, following the Cahn-Ingold-Prelog (CIP) rules . It’s important to note that the properties and reactivity of a compound can significantly depend on its stereochemistry.


Synthesis Analysis

While specific synthesis methods for “®-2-Cyclohexyl-propionic acid” are not available, similar compounds are often synthesized through various organic reactions, including hydrogenation of carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of a compound like “®-2-Cyclohexyl-propionic acid” can be analyzed using various computational and experimental methods . The exact structure would depend on the arrangement of atoms and the configuration of the chiral center.


Chemical Reactions Analysis

The chemical reactions involving “®-2-Cyclohexyl-propionic acid” would depend on its functional groups. As a carboxylic acid, it could participate in typical acid-base reactions and other reactions characteristic to carboxylic acids.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “®-2-Cyclohexyl-propionic acid” would depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Microbial Propionic Acid Production

Propionic acid is produced through microbial fermentation and has applications in the food, cosmetic, plastics, and pharmaceutical industries. The metabolic pathways for propionate production include fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways. Innovations in genome shuffling, metabolic engineering, and high-throughput omics have opened new opportunities for biological propionate production, aiming to reduce downstream purification costs and improve yield, productivity, and titre (Gonzalez-Garcia et al., 2017).

Catalytic Oxidation and Chemical Synthesis

Transition-metal complexes, including those involving cyclohexyl groups, play a significant role in the catalytic oxidation of various substrates to produce important industrial chemicals. For example, the catalytic conversion of cyclohexane to adipic acid, a precursor for nylon production, and the synthesis of terephthalic acid from p-xylene are critical industrial processes. Innovations in catalysis, such as the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2, demonstrate the versatility and importance of propionic acid and related compounds in chemical synthesis (Brégeault, 2003).

Microbial Production and Stress Response

Propionic acid production via microbial routes, particularly using propionibacteria, is a focus of current research due to its applications in organic synthesis, food, and pharmaceutical industries. Challenges such as end-product inhibition and by-product formation are being addressed through reverse and systematic metabolic engineering to improve the acid tolerance of propionibacteria and reduce unwanted by-products, aiming to make microbial production of propionic acid more commercially viable (Liu et al., 2012).

Propionate in Anaerobic Digestion

In anaerobic digestion, propionate degradation is a critical step in the conversion of organic matter into biogas. The study of propionate degradation pathways and the optimization of conditions for efficient propionate removal from waste streams can enhance the performance of biogas production systems. This includes understanding the role of macro- and micro-nutrients in stimulating the microbial consortia responsible for propionate degradation (Ma et al., 2009).

Mechanism of Action

Target of Action

®-2-Cyclohexylpropanoic acid, also known as ®-2-Cyclohexyl-propionic acid, is a derivative of propionic acid . It is closely related to the class of drugs known as profens . Profens are nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that have been found to target histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The ®-enantiomer of this compound has been found to inhibit HDACs at physiologically relevant concentrations . This inhibition leads to hyperacetylation of HDAC substrates . Hyperacetylation of histones relaxes the DNA structure, promoting gene transcription .

Biochemical Pathways

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can affect various biochemical pathways. HDACs are involved in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis . By inhibiting HDACs, this compound can potentially influence these processes.

Pharmacokinetics

Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours . Some profens undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process may also apply to ®-2-Cyclohexylpropanoic acid, but further studies are needed to confirm this.

Result of Action

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression due to the hyperacetylation of histones . This can potentially influence various cellular processes, including cell growth, differentiation, and apoptosis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed as outlined in its Safety Data Sheet .

Future Directions

The future directions in the study of a compound like “®-2-Cyclohexyl-propionic acid” could involve exploring its potential applications in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

(2R)-2-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUSLNMNQAPOH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Cyclohexylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Cyclohexyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Cyclohexyl-propionic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Cyclohexyl-propionic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Cyclohexyl-propionic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-2-Cyclohexyl-propionic acid
Reactant of Route 6
(R)-2-Cyclohexyl-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.